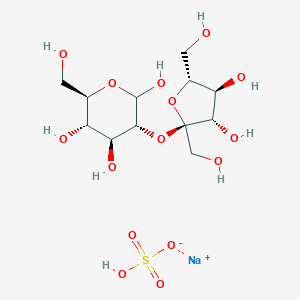![molecular formula C17H32N2O7S B232128 N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide CAS No. 19246-70-9](/img/structure/B232128.png)
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide, also known as MTSES, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid cysteine and is widely used in various biochemical and physiological experiments.
作用機序
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide reacts with cysteine residues in proteins and peptides by forming a covalent bond with the thiol group present in the cysteine residue. This modification can affect the structure and function of the protein or peptide, which helps in studying their biological activity. N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is a reversible reagent, which means that the modification can be reversed by reducing agents such as dithiothreitol (DTT) or glutathione.
Biochemical and Physiological Effects:
The modification of cysteine residues in proteins and peptides by N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide can have various biochemical and physiological effects. It can affect the activity of enzymes, receptor-ligand binding, and protein-protein interactions. It can also affect the function of ion channels and transporters, which can have significant physiological effects.
実験室実験の利点と制限
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is a widely used thiol-reactive reagent in scientific research. Its advantages include its high reactivity towards cysteine residues, its reversibility, and its ability to modify cysteine residues in a site-specific manner. Its limitations include its potential to modify other amino acids besides cysteine, its potential to affect the structure and function of proteins and peptides, and its potential to interfere with biological assays.
将来の方向性
For research include the development of more site-specific thiol-reactive reagents, the study of the effect of N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide modification on protein-protein interactions, and the study of the role of cysteine residues in ion channels and transporters. Further research can also focus on the development of new techniques for the modification and detection of cysteine residues in proteins and peptides.
In conclusion, N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is a valuable tool in scientific research, and its potential for further research is significant. Its ability to modify cysteine residues in a site-specific manner makes it a powerful tool for the study of protein structure and function. Its advantages and limitations should be considered carefully when using it in lab experiments, and future research should focus on the development of new techniques for the modification and detection of cysteine residues in proteins and peptides.
合成法
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide can be synthesized by reacting 2-bromoethyl methyl sulfide with 2-amino-2-methyl-1-propanol in the presence of sodium hydride. The resulting product is then treated with 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide to yield the protected N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide. The final step involves deprotection of the compound using sodium methoxide in methanol to obtain N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide in its pure form.
科学的研究の応用
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is widely used in scientific research as a thiol-reactive reagent. It is used to modify cysteine residues in proteins and peptides, which helps in studying the structure and function of these molecules. N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide is also used to study the role of cysteine residues in protein-protein interactions, enzyme activity, and receptor-ligand binding. It is also used in the study of ion channels and transporters, as it can modify cysteine residues present in these proteins, which affects their function.
特性
CAS番号 |
19246-70-9 |
|---|---|
分子式 |
C17H32N2O7S |
分子量 |
408.5 g/mol |
IUPAC名 |
N-[2-methoxy-1-[3,4,5-trihydroxy-6-(2-hydroxyethylsulfanyl)oxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O7S/c1-9(25-3)11(18-16(24)10-5-4-6-19(10)2)15-13(22)12(21)14(23)17(26-15)27-8-7-20/h9-15,17,20-23H,4-8H2,1-3H3,(H,18,24) |
InChIキー |
RHTQCENRGUIVHV-UHFFFAOYSA-N |
SMILES |
CC(C(C1C(C(C(C(O1)SCCO)O)O)O)NC(=O)C2CCCN2C)OC |
正規SMILES |
CC(C(C1C(C(C(C(O1)SCCO)O)O)O)NC(=O)C2CCCN2C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)

![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)



![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)
![2-[4-(4-Hydroxyphenyl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232082.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)